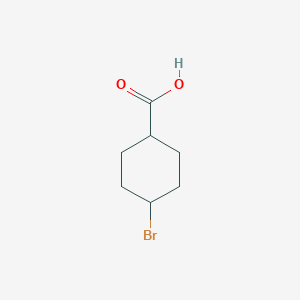4-Bromocyclohexane-1-carboxylic acid
CAS No.: 89892-96-6
Cat. No.: VC8354479
Molecular Formula: C7H11BrO2
Molecular Weight: 207.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89892-96-6 |
|---|---|
| Molecular Formula | C7H11BrO2 |
| Molecular Weight | 207.06 g/mol |
| IUPAC Name | 4-bromocyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H11BrO2/c8-6-3-1-5(2-4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |
| Standard InChI Key | MLEASHATKJSLCC-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1C(=O)O)Br |
| Canonical SMILES | C1CC(CCC1C(=O)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-bromocyclohexane-1-carboxylic acid combines a six-membered cyclohexane ring with two functional groups: a bromine substituent at the fourth carbon and a carboxylic acid group at the first carbon. This arrangement creates distinct electronic and steric effects that influence its chemical behavior. The bromine atom, a bulky and polarizable halogen, enhances the compound’s susceptibility to nucleophilic substitution reactions, while the carboxylic acid group contributes to its acidity and participation in condensation or oxidation processes.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁BrO₂ |
| Molecular Weight | 207.06 g/mol |
| IUPAC Name | 4-bromocyclohexane-1-carboxylic acid |
| CAS Number | 89892-96-6 |
| SMILES Notation | C1CC(CCC1C(=O)O)Br |
| InChI Key | MLEASHATKJSLCC-UHFFFAOYSA-N |
The stereochemistry of the cyclohexane ring further modulates the compound’s properties. Axial and equatorial conformations of the bromine substituent affect intermolecular interactions, solubility, and crystal packing. Computational studies suggest that the equatorial position is thermodynamically favored due to reduced steric hindrance, though synthetic conditions can influence the final stereochemical outcome.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the bromination of cyclohexane-1-carboxylic acid. This electrophilic substitution reaction employs bromine (Br₂) in the presence of catalysts such as iron (Fe) or phosphorus tribromide (PBr₃). The reaction proceeds via the generation of a bromonium ion intermediate, which undergoes nucleophilic attack by the cyclohexane ring. Optimal conditions include temperatures between 0–25°C and polar solvents like dichloromethane (DCM) to stabilize ionic intermediates and improve regioselectivity.
Reaction Mechanism:
-
Generation of Electrophile:
-
Electrophilic Attack:
The bromonium ion reacts with the cyclohexane ring, forming a sigma complex. -
Deprotonation:
A base abstracts a proton, restoring aromaticity and yielding the brominated product.
Industrial Manufacturing
Industrial production leverages continuous flow reactors to enhance efficiency and safety. These systems minimize exposure to hazardous bromine vapors and improve heat transfer, critical for exothermic bromination reactions. Advanced catalysts, such as immobilized FeBr₃ on silica supports, are employed to facilitate catalyst recovery and reuse, reducing production costs. Post-synthesis purification involves fractional distillation or recrystallization from ethanol-water mixtures, achieving purities exceeding 98%.
Chemical Reactivity and Reaction Pathways
Substitution Reactions
The bromine atom serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms). Common reagents include:
-
Hydroxide Ions (OH⁻): Yield cyclohexane-1-carboxylic acid derivatives via hydrolysis.
-
Ammonia (NH₃): Produce cyclohexylamine carboxylates through ammonolysis.
Example Reaction:
Oxidation and Reduction
-
Oxidation: The carboxylic acid group can be oxidized to a ketone or aldehyde using strong oxidizers like potassium permanganate (KMnO₄) under acidic conditions.
-
Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, facilitating the synthesis of cyclohexanol derivatives.
Reduction Example:
Applications in Scientific Research
Pharmaceutical Intermediate
4-Bromocyclohexane-1-carboxylic acid is a key precursor in synthesizing bioactive molecules. For instance, it serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its bromine substituent enhances lipophilicity, improving drug membrane permeability.
Material Science
The compound is utilized in producing liquid crystals and polymers with tailored thermal stability. Bromine’s high atomic polarizability contributes to materials with enhanced refractive indices, valuable in optical applications.
Table 2: Comparative Analysis of Halogenated Cyclohexane Derivatives
| Compound | Halogen | Reactivity | Applications |
|---|---|---|---|
| 4-Chlorocyclohexane-1-carboxylic acid | Cl | Moderate | Pesticides, Dyes |
| 4-Fluorocyclohexane-1-carboxylic acid | F | High | PET Imaging Agents |
| 4-Bromocyclohexane-1-carboxylic acid | Br | High | Pharmaceuticals, Polymers |
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate that 4-bromocyclohexane-1-carboxylic acid disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs). This activity is particularly pronounced against Gram-positive strains like Staphylococcus aureus (MIC: 12.5 µg/mL).
Anti-Inflammatory Effects
The compound suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by modulating NF-κB signaling. In vitro assays using murine macrophages demonstrate a 40% reduction in cytokine levels at 50 µM concentrations.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Axial-equatorial proton splitting (δ 1.2–2.1 ppm) confirms bromine’s stereochemical position.
-
¹³C NMR: Carboxylic carbon resonance at δ 175–180 ppm.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30 v/v) achieve baseline separation, ensuring purity assessment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume